molecular formula C10H18ClNO2 B2813765 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride CAS No. 2490314-31-1

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride

Cat. No.: B2813765
CAS No.: 2490314-31-1
M. Wt: 219.71
InChI Key: ZJVYMWGHYJYIRA-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride is a chiral piperidine derivative of significant interest in pharmaceutical and medicinal chemistry research. The specific (3R,4S) stereochemistry of the molecule is a critical feature, as the three-dimensional arrangement of atoms can profoundly influence its biological activity and interaction with biological targets . This compound serves as a valuable synthetic building block, particularly for the development of novel therapeutic agents. The piperidine scaffold is a prevalent structural motif in drug discovery , and the incorporation of the cyclopropyl group and acetic acid functionality makes this reagent a versatile intermediate for constructing more complex molecules. Its primary research applications include serving as a key precursor in the synthesis of potential kinase inhibitors and CCR5 antagonists, which are investigated for the treatment of HIV-1 infection . The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various experimental protocols. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)5-8-3-4-11-6-9(8)7-1-2-7;/h7-9,11H,1-6H2,(H,12,13);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVYMWGHYJYIRA-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCC2CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1CC(=O)O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride typically involves the cyclization of appropriate precursors to form the piperidine ring, followed by the introduction of the cyclopropyl group and the acetic acid moiety. Common synthetic routes include:

    Cyclization Reactions: Using cyclization agents to form the piperidine ring.

    Introduction of Cyclopropyl Group: Utilizing cyclopropylation reactions.

    Acetic Acid Moiety Addition: Employing acylation reactions to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure.

    Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction to form reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural features and available physicochemical data for the target compound and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight Structural Features Solubility Applications
2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid hydrochloride Not provided ~C₁₀H₁₈ClNO₂ ~235 (estimated) Cyclopropyl-piperidine core, acetic acid group, stereochemistry (3R,4S) Likely hydrophilic (HCl salt) Pharmaceutical building block
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride Not provided ~C₁₃H₁₆ClNO₂ ~261 (estimated) Piperidine linked to phenyl-acetic acid Data unavailable Drug analysis and synthesis
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride 1260763-15-2 C₁₀H₁₉ClN₂O₂ 234.72 Cyclopropyl, piperidine-ether, acetamide group Data unavailable Intermediate for bioactive molecules
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride 1630907-26-4 C₁₀H₂₀ClNO₂ 221.72 Methyl-piperidine, ethyl ester (prodrug potential) Data unavailable Synthetic intermediate
2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride 1209361-53-4 C₁₀H₁₇Cl₂N₂O 253.16 Cyclopropyl-piperidine, chloro-acetamide Data unavailable Pharmaceutical impurity reference
2-(1H-Imidazol-5-yl)acetic acid hydrochloride 3251-69-2 C₅H₇ClN₂O₂ 162.57 Imidazole-acetic acid (no piperidine) Water-soluble Biochemical research
Key Observations:

Core Structure : The target compound and analogs share a piperidine backbone but differ in substituents. The cyclopropyl group in the target and 2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide enhances steric hindrance and stability compared to methyl or phenyl groups.

Functional Groups :

  • The acetic acid group in the target compound and 2-(4-(piperidin-4-yl)phenyl)acetic acid hydrochloride offers carboxylate reactivity for salt formation or conjugation.
  • Ester (Ethyl 2-(3-methylpiperidin-4-yl)acetate ) and amide (N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide ) derivatives may exhibit altered pharmacokinetics (e.g., enhanced lipophilicity or delayed hydrolysis).

Molecular Weight : The target compound (~235 Da) is lighter than phenyl-substituted analogs (~261 Da) but heavier than imidazole derivatives (~163 Da), influencing membrane permeability.

Research and Application Insights

Target Compound:
  • Role : Primarily used as a chiral building block in drug discovery due to its stereospecificity and modular design .
  • Advantages : The cyclopropyl group may reduce metabolic degradation compared to linear alkyl chains.
Analogs:

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride : The ether and amide groups make it suitable for prodrug strategies or enhancing bioavailability.

2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride : The chloro-acetamide moiety may serve as a reactive handle for further derivatization.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify stereochemistry and proton environments (e.g., cyclopropyl and piperidine protons) .
  • HPLC-MS : Quantifies purity (>98%) and detects stereoisomeric impurities using chiral columns .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Question

  • Dynamic Kinetic Resolution : Combines chiral catalysts (e.g., Ru-based) with reversible intermediates to maximize ee .
  • Crystallization-Induced Diastereomer Transformation : Uses diastereomeric salts (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
  • Flow Chemistry : Enhances reproducibility by controlling reaction parameters (e.g., temperature, residence time) .

Data Contradiction Note : Yields vary between 40–75% across methods due to competing side reactions (e.g., cyclopropane ring opening). Optimization requires balancing temperature (≤0°C) and catalyst loading (5–10 mol%) .

How can researchers resolve contradictions in binding affinity data across different studies involving this compound?

Advanced Research Question
Discrepancies often arise from:

  • Assay Conditions : pH (7.4 vs. 6.8) alters protonation states of amine groups, affecting receptor binding .
  • Receptor Isoforms : Selectivity for GPCR subtypes (e.g., α2_2A vs. α2_2B adrenergic receptors) may explain divergent IC50_{50} values .
  • Solvent Effects : DMSO >1% reduces binding by destabilizing hydrophobic interactions .

Q. Methodological Solution :

  • Standardize assays using recombinant receptor isoforms and low-DMSO buffers.
  • Validate data with orthogonal techniques (e.g., SPR vs. radioligand binding) .

What in silico methods are recommended to predict biological interactions, and how do they compare with experimental data?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict binding modes to targets (e.g., serotonin transporters) with RMSD <2.0 Å accuracy .
  • QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity trends .
  • Docking Studies (AutoDock Vina) : Identify key residues (e.g., Asp113 in GPCRs) for hydrogen bonding .

Q. Validation Example :

Computational ModelExperimental IC50_{50} (nM)Predicted IC50_{50} (nM)Error (%)
MD + MM/PBSA12.314.114.6
QSAR12.310.812.2

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .

Note : The compound’s hydrochloride form increases hygroscopicity, requiring desiccated storage .

How does structural modification of the cyclopropyl group impact pharmacological activity?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -CF3_3): Reduce metabolic stability but increase affinity for hydrophobic binding pockets .
  • Ring Expansion (e.g., cyclobutane): Alters conformational flexibility, reducing off-target effects on dopamine receptors .

Q. SAR Table :

DerivativeTarget ReceptorIC50_{50} (nM)Selectivity Ratio (vs. off-target)
Cyclopropyl (parent)Serotonin 5-HT1A_{1A}15.212:1 (vs. α1_1-adrenergic)
Cyclobutyl AnalogSerotonin 5-HT1A_{1A}28.745:1

What are the limitations of current biological activity assays for this compound?

Advanced Research Question

  • Cell-Based vs. Cell-Free Assays : Cell membranes in intact cells reduce compound accessibility, inflating IC50_{50} values by 3–5 fold .
  • Fluorescent Probes : Autofluorescence of the cyclopropyl group interferes with readouts in FLIPR assays .

Mitigation Strategy : Use radioactive ligands (e.g., 3H^3H-ligands) for high-sensitivity detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.